molecular formula C6H8N2O2 B1356422 (4-Methoxypyrimidin-2-yl)methanol CAS No. 344353-70-4

(4-Methoxypyrimidin-2-yl)methanol

Cat. No. B1356422
CAS RN: 344353-70-4
M. Wt: 140.14 g/mol
InChI Key: QNSCYRVSSVHBQJ-UHFFFAOYSA-N
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Description

“(4-Methoxypyrimidin-2-yl)methanol” is a chemical compound with the CAS Number: 344353-70-4 . It has a molecular weight of 140.14 . The IUPAC name for this compound is (4-methoxy-2-pyrimidinyl)methanol . The InChI Code for this compound is 1S/C6H8N2O2/c1-10-6-2-3-7-5(4-9)8-6/h2-3,9H,4H2,1H3 .


Molecular Structure Analysis

The molecular structure of “(4-Methoxypyrimidin-2-yl)methanol” can be represented by the InChI Code: 1S/C6H8N2O2/c1-10-6-2-3-7-5(4-9)8-6/h2-3,9H,4H2,1H3 . This indicates that the compound consists of 6 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

It is stored at a temperature of 4 degrees Celsius . The compound is shipped at normal temperature .

Scientific Research Applications

Herbicide Residue Quantitation

(4-Methoxypyrimidin-2-yl)methanol derivatives are utilized in agricultural chemistry, particularly in the creation of deuterium-substituted compounds for herbicides. These compounds serve as isotope internal standards for quantifying herbicide residue in agricultural products and foodstuff, ensuring quality and safety in the agrochemical industry (Yang Zheng-mi, 2014).

Solubility Studies

The compound's solubility has been extensively studied, providing valuable data for its applications in various solvent systems. Studies reveal insights into its solubility behavior in different solvents and temperatures, contributing to our understanding of its properties and potential applications in chemical processes (Yong-Jie Liu et al., 2010).

Safety and Hazards

The safety information for “(4-Methoxypyrimidin-2-yl)methanol” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .

Mechanism of Action

Target of Action

It is known that similar compounds interact with the cytochrome p450 enzymes . These enzymes play a crucial role in the metabolism of various substances, including drugs and toxins.

Mode of Action

It is suggested that compounds like this may interact with their targets, such as cytochrome p450 enzymes, and induce changes in their activity . This interaction could potentially alter the metabolic pathways within the cell, leading to various downstream effects.

Biochemical Pathways

It is suggested that similar compounds can influence the activity of cytochrome p450 enzymes , which are involved in a wide range of biochemical pathways, including drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Result of Action

It is suggested that similar compounds can influence the activity of cytochrome p450 enzymes , potentially altering cellular metabolism and leading to various downstream effects.

properties

IUPAC Name

(4-methoxypyrimidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6-2-3-7-5(4-9)8-6/h2-3,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSCYRVSSVHBQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10532529
Record name (4-Methoxypyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10532529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxypyrimidin-2-yl)methanol

CAS RN

344353-70-4
Record name (4-Methoxypyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10532529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3.7 g (20.3 mMol) 4-methoxy-pyrimidine-2-carboxylic acid ethyl ester in 37 ml of tert-butanol, 2.3 g (61 mMol) of NaBH4 are added. The mixture is stirred at 60° C. for 5 h and cooled to rt. 15 min after quenching with 5 ml of acetone, the mixture is poured into 20 ml of a sat. NaHCO3 solution and 0.4 l EtOAc and stirred for 20 min. The inorganic phase is separated off and extracted twice with EtOAc. The organic layers are washed with 20 ml of a 1:1 mixture of brine and water, dried (Na2SO4) and concentrated, yielding (4-methoxy-pyrimidin-2-yl)-methanol (MS: [M+1]+=141).
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One

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